4-((Methylamino)methyl)picolinonitrile
Description
4-((Methylamino)methyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone (a pyridine ring substituted with a nitrile group at the 2-position) and a methylamino-methyl substituent at the 4-position.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-6-7-2-3-11-8(4-7)5-9/h2-4,10H,6H2,1H3 |
InChI Key |
PMHNPEOWNJAMAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to yield the desired picolinonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-((Methylamino)methyl)picolinonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antifungal agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and synthesis routes:
Physicochemical and Functional Comparisons
- Solubility: Aminomethyl derivatives (e.g., 4-(aminomethyl)picolinonitrile) exhibit moderate solubility in polar solvents like DMSO or methanol due to the primary amine group.
- Reactivity: The methylamino group in this compound is less nucleophilic than the primary amine in 4-(aminomethyl)picolinonitrile, reducing undesired side reactions in downstream derivatization .
- Biological Activity : Piperazine-containing analogs (e.g., CAS 1245646-64-3) are often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. In contrast, fluorinated derivatives (e.g., 5g in ) are optimized for PET imaging, leveraging fluorine-18 isotopes for radiolabeling .
Biological Activity
4-((Methylamino)methyl)picolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C8H10N3
- Molecular Weight : 162.18 g/mol
- IUPAC Name : 4-((methylamino)methyl)pyridine-2-carbonitrile
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors, influencing pathways related to cancer progression and inflammation.
Key Mechanisms:
- Inhibition of METTL3 : Recent studies have shown that compounds similar to this compound can inhibit the METTL3 enzyme, which is implicated in the regulation of m6A RNA methylation. This inhibition can lead to decreased proliferation and survival of cancer cells, particularly in lung and bladder cancer models .
- Interaction with Cholinergic Systems : Some derivatives have shown potential in modulating cholinergic neurotransmission, which is crucial for cognitive functions. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the methyl group or the addition of different functional groups can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased binding affinity to target receptors |
| Alteration of the nitrile group | Enhanced stability and bioavailability |
| Variation in amine substituents | Modulation of pharmacokinetic properties |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating significant anti-cancer activity .
- Neuroprotective Effects : In animal models, derivatives of this compound have been evaluated for their neuroprotective effects. These studies suggest that they may enhance cholinergic signaling, thereby improving cognitive function in models of Alzheimer's disease .
- Anti-inflammatory Activity : Research has indicated that compounds similar to this compound can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
